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molecular formula C9H8ClNO4 B8453983 methyl 3-chloro-5-nitrophenylacetate CAS No. 385432-72-4

methyl 3-chloro-5-nitrophenylacetate

Cat. No. B8453983
M. Wt: 229.62 g/mol
InChI Key: FJZMKLUNGIKFGV-UHFFFAOYSA-N
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Patent
US06583157B2

Procedure details

To a solution of (3-Chloro-5-nitro-phenyl)-acetic acid methyl ester (327, 920 mg, 4.0 mmol) in 20 mL of MeOH was added a solution of NaOH (EM, 1.6 g, 40 mmol) in 10 mL of H2O. The mixture was stirred for 2 h. MeOH was removed under reduced pressure, and the mixture was diluted with water, brought to pH 2 with con. HCl. The mixture was extracted 3× with EtOAc (50 mL). The organic layers were washed twice with a brine solution (50 mL), dried over Na2SO4. Removal of the solvent gave 810 mg (94%) of product.
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([Cl:14])[CH:6]=1.[OH-].[Na+]>CO.O>[Cl:14][C:7]1[CH:6]=[C:5]([CH2:4][C:3]([OH:15])=[O:2])[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
COC(CC1=CC(=CC(=C1)[N+](=O)[O-])Cl)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with EtOAc (50 mL)
WASH
Type
WASH
Details
The organic layers were washed twice with a brine solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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